
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an aminoaniline group attached to a hydroxynaphthalene-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione typically involves the reaction of o-phenylenediamine with acetoacetic ester in the presence of polyphosphoric acid. This reaction yields ethyl 3-(2-aminoanilino)-crotonate, which can be further processed to obtain the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aminoaniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye synthesis and organic electronics .
科学研究应用
3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for complex organic molecules.
Industry: The compound is utilized in the production of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it modulates gene expression by altering the acetylation status of histones, thereby affecting various cellular pathways . This modulation can lead to changes in cell proliferation, apoptosis, and differentiation, making it a valuable compound in cancer therapy and neuroprotection.
相似化合物的比较
Similar Compounds
Ethyl 3-(2-aminoanilino)-crotonate: A precursor in the synthesis of 3-(2-Aminoanilino)-4-hydroxynaphthalene-1,2-dione.
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Another compound with similar structural features and applications in organic synthesis.
4-(2-Aminoanilino)-2-benzylthiopyrimidine: Known for its use in heterocyclic chemistry.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor highlights its potential in therapeutic applications, setting it apart from other similar compounds .
属性
CAS 编号 |
155669-74-2 |
|---|---|
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
3-(2-aminoanilino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C16H12N2O3/c17-11-7-3-4-8-12(11)18-13-14(19)9-5-1-2-6-10(9)15(20)16(13)21/h1-8,18-19H,17H2 |
InChI 键 |
LSHLYOQAXZBLOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=CC=C3N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


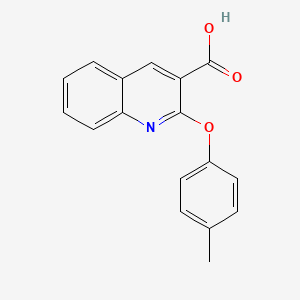
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
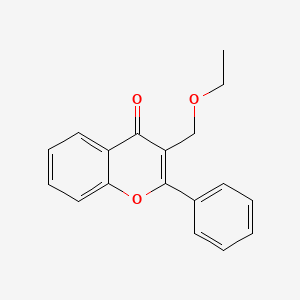
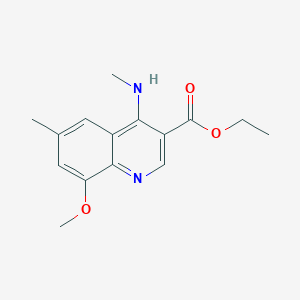

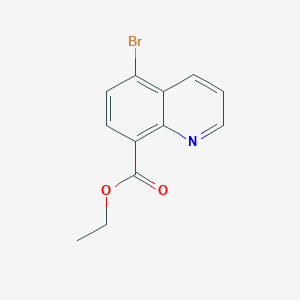




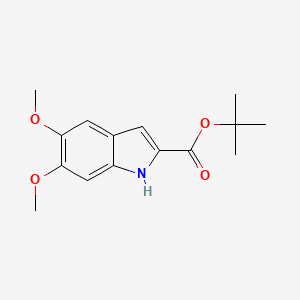

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)
![1-Phenylbenzo[f]quinolin-3(4H)-one](/img/structure/B11845647.png)
